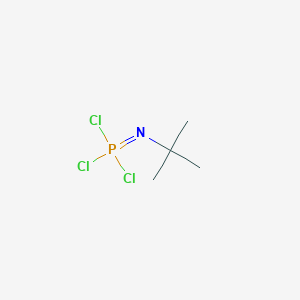
tert-Butylimido-phosphoric trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butylimido-phosphoric trichloride (TBIP-Cl) is a phosphorus-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile reagent that can be used in the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Tert-Butylimido-phosphoric trichloride has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. It is a versatile reagent that can be used in the synthesis of various compounds such as imines, enamines, and α-amino phosphonates. It has also been used in the preparation of phosphorus-containing polymers and as a catalyst in various reactions.
Wirkmechanismus
Tert-Butylimido-phosphoric trichloride is a phosphorus-based compound that reacts with various nucleophiles such as amines and enolates. The reaction proceeds through the formation of an intermediate imido phosphorane, which undergoes hydrolysis to yield the desired product. The mechanism of action of tert-Butylimido-phosphoric trichloride is highly dependent on the nature of the nucleophile and the reaction conditions.
Biochemische Und Physiologische Effekte
Tert-Butylimido-phosphoric trichloride has been shown to have various biochemical and physiological effects. It has been studied for its potential as an antitumor agent and has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral activity against HIV-1 and hepatitis B virus. tert-Butylimido-phosphoric trichloride has also been studied for its potential as a cholinesterase inhibitor, which could have implications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butylimido-phosphoric trichloride has several advantages for lab experiments. It is a stable and easily handled reagent that can be stored for long periods without degradation. It is also a versatile reagent that can be used in various reactions. However, tert-Butylimido-phosphoric trichloride has some limitations. It is a highly reactive reagent that requires careful handling to avoid unwanted reactions. It is also a toxic and corrosive compound that requires appropriate safety precautions.
Zukünftige Richtungen
Tert-Butylimido-phosphoric trichloride has several potential future directions for research. One potential direction is the development of new synthetic methodologies using tert-Butylimido-phosphoric trichloride as a reagent. Another potential direction is the study of the mechanism of action of tert-Butylimido-phosphoric trichloride in various reactions. tert-Butylimido-phosphoric trichloride could also be studied for its potential as a therapeutic agent in various diseases such as cancer and Alzheimer's disease. Additionally, the development of new tert-Butylimido-phosphoric trichloride derivatives could lead to compounds with improved properties and potential applications.
Conclusion
In conclusion, tert-Butylimido-phosphoric trichloride is a versatile reagent that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. tert-Butylimido-phosphoric trichloride has advantages and limitations for lab experiments, and there are several potential future directions for research. Overall, tert-Butylimido-phosphoric trichloride is a promising compound that could have significant implications in various fields.
Synthesemethoden
Tert-Butylimido-phosphoric trichloride can be synthesized by reacting tert-butylamine with phosphorus trichloride in the presence of a solvent such as dichloromethane. The reaction proceeds at room temperature and yields tert-Butylimido-phosphoric trichloride as a white solid. The purity of the product can be increased by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
18854-80-3 |
|---|---|
Produktname |
tert-Butylimido-phosphoric trichloride |
Molekularformel |
C4H9Cl3NP |
Molekulargewicht |
208.45 g/mol |
IUPAC-Name |
tert-butylimino(trichloro)-λ5-phosphane |
InChI |
InChI=1S/C4H9Cl3NP/c1-4(2,3)8-9(5,6)7/h1-3H3 |
InChI-Schlüssel |
KMRKEUBRWTUMDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=P(Cl)(Cl)Cl |
Kanonische SMILES |
CC(C)(C)N=P(Cl)(Cl)Cl |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)